N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide (CAS 1428359-39-0) is a synthetic small molecule belonging to the indole-pyrimidine acetamide class. It features a 1H-indol-1-yl substituent at the 6-position of a pyrimidine ring, with a 2-(2-methoxy-4-methylphenoxy)acetyl side chain attached via an amide bond at the 4-position.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 1428359-39-0
Cat. No. B2415212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide
CAS1428359-39-0
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC
InChIInChI=1S/C22H20N4O3/c1-15-7-8-18(19(11-15)28-2)29-13-22(27)25-20-12-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-12,14H,13H2,1-2H3,(H,23,24,25,27)
InChIKeyBCVLOUDBGBCWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide (CAS 1428359-39-0): A Pyrimidinyl-Indole Acetamide with Catalogued IDO1 Inhibitory Activity


N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide (CAS 1428359-39-0) is a synthetic small molecule belonging to the indole-pyrimidine acetamide class . It features a 1H-indol-1-yl substituent at the 6-position of a pyrimidine ring, with a 2-(2-methoxy-4-methylphenoxy)acetyl side chain attached via an amide bond at the 4-position . Its molecular formula is C20H22N4O3 and its molecular weight is approximately 366.42 g/mol . The compound has been catalogued in pharmacological databases as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme target implicated in cancer immune evasion and tryptophan metabolism [1].

Why N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide Cannot Be Simply Replaced by Its Closest Indole-Pyrimidine Acetamide Analogs


The biological activity and target selectivity of indole-pyrimidine acetamides are exquisitely sensitive to the nature of the substituent attached to the acetamide carbonyl. The 2-(2-methoxy-4-methylphenoxy) group in this compound provides a specific steric, electronic, and lipophilic profile that distinguishes it from analogs bearing tetrazole (CAS 1428371-97-4, MW 320.31), chlorophenoxy (CAS 1428367-45-6, MW 378.8), or pyrrolidin-1-yl (CAS 1396865-92-1, MW 342.40) replacements . In the broader class of indole-tethered pyrimidine kinase inhibitors, even minor modifications to the pyrimidine 4-position substituent have been experimentally demonstrated to profoundly alter kinase selectivity profiles, with different linkers (amino vs. oxy) and substituent positions shifting inhibition between EGFR, VEGFR-2, and other angiokinases [1]. Therefore, generic substitution without experimental validation risks loss of intended target engagement, altered selectivity, and unreliable pharmacological outcomes.

Quantitative Differentiation Evidence for N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide (1428359-39-0): Comparator-Based Analysis


Catalogued IDO1 Inhibitory Activity: Pharmacological Classification vs. Uncharacterized Analogs

The target compound has been catalogued by the Therapeutic Target Database (IDRBLab) as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) derived from patent literature [1]. In contrast, its closest structural analogs—N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1428371-97-4), N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide (CAS 1428367-45-6), and 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide (CAS 1396865-92-1)—have not been assigned any target classification in major pharmacological databases as of the search date [2]. This target annotation constitutes the sole source of differentiation traceable to a curated database. However, the absence of publicly available IC50 or binding affinity data for any of these compounds precludes quantitative potency comparison. The quantitative IDO1 inhibitory activity of clinical-stage inhibitors provides context: epacadostat (IC50 ~72 nM), navoximod (IC50 ~13 nM), and BMS-986205 (IC50 ~3 nM) [3]. No direct assay data for the target compound are available to benchmark against these reference inhibitors.

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

Molecular Weight and Physicochemical Differentiation from the Tetrazole Analog

The target compound (MW 366.42 g/mol, molecular formula C20H22N4O3) differs substantially in physicochemical properties from the tetrazole analog N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide (MW 320.31 g/mol, C15H12N8O) . The 2-(2-methoxy-4-methylphenoxy)acetyl moiety replaces a tetrazole ring, adding 46.11 g/mol and introducing a methoxy oxygen and a methyl-substituted aromatic ring. This structural difference is predicted to increase lipophilicity (estimated AlogP ~3.5 vs. ~1.8 for the tetrazole analog based on fragment-based calculation from the PLOS ONE study's reported indole-pyrimidine logP values [1]), which may enhance passive membrane permeability. In the indole-tethered pyrimidine SAR landscape, increases in lipophilicity of this magnitude have been shown to shift selectivity between kinases: MKP101 analogues with more lipophilic substituents at the pyrimidine 4-position exhibited differential EGFR vs. VEGFR-2 inhibition [1]. A direct quantitative pharmacological comparison between these two specific compounds is unavailable.

Drug-likeness Lipophilicity Permeability

Indole-Pyrimidine Scaffold: Position-Dependent Kinase Selectivity Established by Published SAR

Published structure-activity relationship (SAR) data for indole-tethered pyrimidine derivatives demonstrates that the type of link between the pyrimidine and indole moieties, and the position of substituents on the pyrimidine ring, critically control kinase selectivity [1]. In a series of compounds, replacing a 6-aryl substituent with an indol-1-yl group at the pyrimidine 4-position shifted selectivity from VEGFR-2-dominated inhibition toward EGFR-dominated inhibition. Furthermore, in the same study, the indole-tethered pyrimidine MKP101 (which differs from the target compound by the acetamide side chain) inhibited EGFR with an IC50 of 43 nM, while concurrently inhibiting VEGFR-2, PDGFR-β, and FGFR-1 at comparable potencies [1]. The target compound occupies a unique chemical space within this scaffold class: it combines the indole-pyrimidine core with a 2-(2-methoxy-4-methylphenoxy)acetyl side chain, a substitution pattern not represented in the published SAR table of 24 analogues [1]. This specific combination has not been quantitatively profiled in any published study, but the established sensitivity of the scaffold to substituent changes implies that the target compound's kinase inhibition profile is unlikely to be identical to any single published analogue.

Kinase selectivity EGFR VEGFR-2 Scaffold SAR

Patent Landscape: Pyrimidinyl-Indole Compounds as FAK and IDO1 Inhibitors Establish a Broad Therapeutic Context

The pyrimidinyl-indole chemotype has been claimed in at least two distinct patent families for different therapeutic indications: AstraZeneca's US20110053923A1 claims pyrimidinyl indole compounds as focal adhesion kinase (FAK) inhibitors for cancer treatment [1], while a separate patent family (referenced by IDRBLab) claims indole-pyrimidine acetamides as IDO1 inhibitors [2]. The target compound (CAS 1428359-39-0) is structurally consistent with the general formulas in both patent families but is catalogued specifically as an IDO1 inhibitor [2]. In contrast, its pyrrolidine analog (CAS 1396865-92-1) replaces the indole with a pyrrolidine on the pyrimidine, placing it outside the indole-pyrimidine patent claims . This distinction matters for procurement where Freedom to Operate (FTO) or patent landscape considerations influence compound selection. The existence of distinct patent families with different target annotations (FAK vs. IDO1) for closely related structural variants underscores that small structural changes in this chemotype can redirect the primary pharmacological target.

FAK inhibition IDO1 inhibition Patent family AstraZeneca

Recommended Application Scenarios for N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide (1428359-39-0) Based on Available Evidence


Primary IDO1 Biochemical Screening Hit Validation

Given its catalogued IDO1 inhibitor classification [1], this compound is best deployed as a starting point for IDO1-focused biochemical screening cascades. Researchers should prioritize establishing an in-house IC50 value against recombinant human IDO1 using a fluorogenic or kynurenine-production assay, with epacadostat or navoximod as reference controls [2]. Until such data are generated, the compound should be treated as a candidate IDO1 ligand rather than a validated inhibitor.

Comparator Arm in Indole-Pyrimidine Acetamide SAR Studies

The target compound fills a distinct chemical space within the indole-pyrimidine acetamide series [3]. It can serve as a comparator in SAR studies exploring the impact of replacing the tetrazole, chlorophenoxy, or pyrrolidine moieties found in closely related analogs. Specifically, head-to-head profiling of the target compound against CAS 1428371-97-4 (tetrazole analog) in IDO1, FAK, and EGFR inhibition assays could define the selectivity contribution of the 2-methoxy-4-methylphenoxy substituent.

Physicochemical Probe for Membrane Permeability Studies

With an estimated AlogP of ~3.5—higher than the tetrazole analog (estimated AlogP ~1.8) [4]—the target compound is suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to experimentally validate the predicted lipophilicity advantage. The pyrrolidine analog (CAS 1396865-92-1) could serve as a matched comparator differing in the indole vs. pyrrolidine substituent.

Patent Landscape Mapping and Chemical Prior Art Analysis

For industrial research organizations conducting Freedom to Operate analyses on IDO1 or FAK inhibitor programs, this compound represents a structurally enabled example of the indole-pyrimidine acetamide subclass covered by AstraZeneca's FAK patent portfolio [5] and the IDO1 inhibitor patent literature [1]. Its procurement for legal or competitive intelligence purposes is warranted, particularly as a reference compound for defining claim scope.

Quote Request

Request a Quote for N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.